Ethyl 4-amino-2-methylquinoline-6-carboxylate
CAS No.: 100795-25-3
Cat. No.: VC20823963
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100795-25-3 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | ethyl 4-amino-2-methylquinoline-6-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15) |
| Standard InChI Key | COTZCHZLPFDMPA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N |
Introduction
Chemical Structure and Properties
Ethyl 4-amino-2-methylquinoline-6-carboxylate (CAS No.: 100795-25-3) is a heterocyclic aromatic compound belonging to the quinoline family. It possesses a molecular formula of C₁₃H₁₄N₂O₂ with a molecular weight of 230.26 g/mol. The compound features a bicyclic structure consisting of a benzene ring fused to a pyridine ring, forming the quinoline core. The distinctive characteristic of this molecule lies in its specific substitution pattern: an amino group at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 6-position.
The structural configuration of Ethyl 4-amino-2-methylquinoline-6-carboxylate contributes significantly to its chemical reactivity and potential biological interactions. The presence of the amino group at the 4-position is particularly noteworthy as it can serve as a hydrogen bond donor, potentially enhancing interactions with biological targets. Meanwhile, the ethyl carboxylate group at the 6-position offers opportunities for further derivatization and modification, making this compound valuable for medicinal chemistry applications.
Physical and Chemical Characteristics
While specific physical data for Ethyl 4-amino-2-methylquinoline-6-carboxylate is limited in the available literature, its properties can be extrapolated based on structurally similar quinoline derivatives. The compound likely exists as a solid at standard temperature and pressure, with solubility characteristics typical of quinoline compounds - generally showing better solubility in organic solvents than in aqueous media.
Comparative Properties
The following table presents a comparison between Ethyl 4-amino-2-methylquinoline-6-carboxylate and structurally related compounds:
| Property | Ethyl 4-amino-2-methylquinoline-6-carboxylate | Ethyl 4-amino-2-methylquinoline-3-carboxylate | 4-Amino-2-methylquinoline-6-carboxylic acid |
|---|---|---|---|
| CAS Number | 100795-25-3 | 163455-37-6 | 99984-73-3 |
| Molecular Formula | C₁₃H₁₄N₂O₂ | C₁₃H₁₄N₂O₂ | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 230.26 g/mol | 230.26 g/mol | 202.21 g/mol |
| Structural Difference | Carboxylate at 6-position | Carboxylate at 3-position | Carboxylic acid at 6-position |
Structure-Activity Relationships
Understanding the relationship between the structure of Ethyl 4-amino-2-methylquinoline-6-carboxylate and its biological activities is crucial for its potential application in drug discovery and development.
Key Structure-Activity Considerations
The specific arrangement of functional groups in Ethyl 4-amino-2-methylquinoline-6-carboxylate likely influences its biological activity profile in several ways:
Comparative Analysis with Related Compounds
Ethyl 4-amino-2-methylquinoline-6-carboxylate differs structurally from Ethyl 4-amino-2-methylquinoline-3-carboxylate primarily in the position of the carboxylate group (6-position versus 3-position). This positional difference likely results in distinct spatial arrangements of functional groups, potentially leading to different biological activity profiles despite their identical molecular formulas.
Similarly, when compared to Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, the presence of an amino group rather than a hydroxyl group at the 4-position represents a significant structural difference. This substitution alters the hydrogen-bonding capabilities and electronic properties of the molecule, potentially resulting in different pharmacological activities.
Research Applications
Ethyl 4-amino-2-methylquinoline-6-carboxylate holds significant potential in various research areas, particularly in medicinal chemistry and drug development.
Drug Development Scaffold
The quinoline core of Ethyl 4-amino-2-methylquinoline-6-carboxylate provides a versatile scaffold for medicinal chemistry applications. The compound's specific substitution pattern offers multiple opportunities for structural modification and optimization to enhance biological activities and pharmacokinetic properties. This flexibility makes it a valuable starting point for the development of novel therapeutic agents.
Structure-Based Drug Design
The unique structural features of Ethyl 4-amino-2-methylquinoline-6-carboxylate make it amenable to structure-based drug design approaches. Computational modeling and docking studies could help predict its interactions with potential biological targets, guiding the rational design of derivatives with enhanced activity and selectivity.
Chemical Biology Tools
Beyond therapeutic applications, compounds like Ethyl 4-amino-2-methylquinoline-6-carboxylate can serve as valuable chemical probes for studying biological systems. The distinctive substitution pattern could allow for specific interactions with biological targets, making it useful for investigating biochemical pathways and molecular mechanisms.
Future Research Directions
The current understanding of Ethyl 4-amino-2-methylquinoline-6-carboxylate presents several opportunities for future research endeavors.
Synthesis Optimization
Further research could focus on developing more efficient and sustainable synthetic routes for Ethyl 4-amino-2-methylquinoline-6-carboxylate. Optimization of reaction conditions, exploration of alternative catalysts, and application of green chemistry principles could enhance the accessibility of this compound for research purposes.
Comprehensive Biological Evaluation
A systematic evaluation of the biological activities of Ethyl 4-amino-2-methylquinoline-6-carboxylate across multiple assay systems would provide valuable insights into its pharmacological profile. Specific studies targeting antimicrobial, anti-inflammatory, and anticancer activities would help elucidate its therapeutic potential.
Structure Optimization
Building upon the basic structure of Ethyl 4-amino-2-methylquinoline-6-carboxylate, future research could explore structural modifications to enhance specific biological activities. Systematic variation of substituents at different positions of the quinoline core could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
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